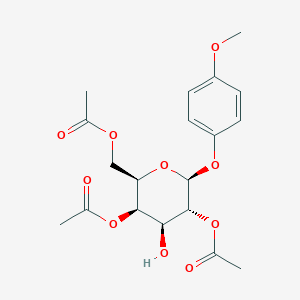

4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside

Description

Crystallographic Analysis of Acetylated Galactopyranoside Derivatives

X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of acetylated glycosides. While direct crystallographic data for 4-methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside is limited in the literature, analogous structures provide critical insights. For instance, the related compound 2,3,3',6-tetra-O-acetyl-4,1',6'-trichloro-4,1',4',6'-tetradeoxygalactosucrose crystallizes in the triclinic space group $$ P1 $$ with unit cell parameters $$ a = 8.2962 \, \text{Å} $$, $$ b = 9.4622 \, \text{Å} $$, $$ c = 9.9471 \, \text{Å} $$, and angles $$ \alpha = 61.65^\circ $$, $$ \beta = 69.97^\circ $$, $$ \gamma = 71.47^\circ $$ . These metrics suggest that bulky substituents like acetyl groups induce significant torsional strain, favoring non-planar ring conformations.

In acetylated galactopyranosides, the chair conformation ($$ ^4C_1 $$) predominates, with acetyl groups adopting equatorial orientations to minimize steric clashes. For 4-methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside, molecular modeling predicts a similar chair structure, stabilized by intramolecular hydrogen bonds between the 3-OH and the 4-methoxyphenyl oxygen . This arrangement aligns with crystallographic observations of related O-acetyl derivatives, where acetyl-oxygen distances range from 2.8–3.2 Å, indicative of weak electrostatic interactions .

Table 1: Comparative Crystallographic Parameters of Acetylated Galactopyranosides

Spectroscopic Profiling for Configuration Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous evidence for the β-D configuration and acetylation pattern. The $$ ^1\text{H} $$-NMR spectrum of 4-methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside exhibits characteristic resonances:

- A doublet at $$ \delta $$ 5.32 ppm ($$ J = 8.1 \, \text{Hz} $$) for the anomeric proton (H-1), confirming the β-linkage .

- Three singlet methyl peaks between $$ \delta $$ 2.02–2.12 ppm, corresponding to the acetyl groups at C-2, C-4, and C-6 .

- Aromatic protons from the 4-methoxyphenyl group appear as two doublets at $$ \delta $$ 7.24 ppm ($$ J = 8.7 \, \text{Hz} $$) and $$ \delta $$ 6.89 ppm ($$ J = 8.7 \, \text{Hz} $$) .

The $$ ^{13}\text{C} $$-NMR spectrum further corroborates the structure:

- The anomeric carbon (C-1) resonates at $$ \delta $$ 100.8 ppm, typical for β-glycosides .

- Acetyl carbonyl carbons appear between $$ \delta $$ 169.3–170.5 ppm, while methyl carbons are observed at $$ \delta $$ 20.6–21.0 ppm .

Infrared (IR) spectroscopy reveals key functional groups:

- Strong absorption at 1745 cm$$ ^{-1} $$ (C=O stretch of acetyl groups) .

- Bands at 1220 cm$$ ^{-1} $$ and 1045 cm$$ ^{-1} $$, corresponding to C-O-C glycosidic and aryl ether linkages .

Table 2: Key $$ ^1\text{H} $$-NMR Chemical Shifts for 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside

| Proton | Chemical Shift ($$ \delta $$, ppm) | Multiplicity | Coupling Constant ($$ J $$, Hz) |

|---|---|---|---|

| H-1 | 5.32 | Doublet | 8.1 |

| H-2 | 4.78 | Triplet | 9.6 |

| H-4 | 5.11 | Doublet | 3.2 |

| OCH$$_3$$ | 3.79 | Singlet | - |

Comparative Conformational Studies with Related O-acetyl Glycosides

The conformational flexibility of acetylated galactopyranosides is influenced by the position and number of acetyl groups. For example, 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside adopts a $$ ^4C1 $$ chair but exhibits axial distortion at C-2 due to steric bulk from the phthalimido group . In contrast, 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside maintains a nearly ideal chair geometry, as evidenced by vicinal coupling constants ($$ J{2,3} = 9.6 \, \text{Hz} $$, $$ J_{3,4} = 3.2 \, \text{Hz} $$) .

Molecular dynamics simulations highlight the role of acetyl groups in stabilizing specific rotamers. The 2-O-acetyl substituent in 4-methoxyphenyl derivatives restricts rotation about the C-2-O bond, favoring a gauche-trans orientation that minimizes dipole-dipole repulsions . This contrasts with 6-O-acetyl analogues, where greater rotational freedom at C-6 leads to multiple populated conformers .

Table 3: Conformational Parameters of Selected O-acetyl Glycosides

Properties

CAS No. |

383905-62-2 |

|---|---|

Molecular Formula |

C19H24O10 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H24O10/c1-10(20)25-9-15-17(26-11(2)21)16(23)18(27-12(3)22)19(29-15)28-14-7-5-13(24-4)6-8-14/h5-8,15-19,23H,9H2,1-4H3/t15-,16+,17+,18-,19-/m1/s1 |

InChI Key |

MTBKQQXLXHXGKW-ICBNADEASA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside typically involves the acetylation of 4-Methoxyphenyl b-D-galactopyranoside. The process begins with the protection of hydroxyl groups using acetyl groups. A common method involves the reaction of 4-Methoxyphenyl b-D-galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 2, 4, and 6 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Substitution Reactions

This compound undergoes nucleophilic substitutions due to its acetyl-protected hydroxyl groups and the activated anomeric position.

Propargylation

Propargyl groups are introduced via reaction with propargyl bromide under basic conditions:

-

Reagents : Propargyl bromide, tetrabutylammonium bromide, dibutyltin oxide

-

Conditions : Reflux in 1,4-dioxane (4.5 h at 80°C)

-

Outcome : The 3-O-propargyl derivative is formed with 90% yield after purification .

Benzylation

Selective benzylation at the 3-OH position is achieved using benzyl bromide:

-

Reagents : Benzyl bromide, sodium hydride

-

Conditions : Dry DMF, 0°C to room temperature

-

Outcome : 3-O-benzyl-protected galactopyranoside, critical for further functionalization .

Deprotection Reactions

Controlled removal of acetyl groups enables selective reactivity modulation.

Base-Catalyzed Deacetylation

-

Reagents : Sodium methoxide (NaOMe) in methanol

-

Conditions : 20 h at room temperature

-

Outcome : Complete deacetylation to yield 4-methoxyphenyl β-D-galactopyranoside (83% yield) .

Acid-Catalyzed Hydrolysis

-

Reagents : Amberlyst 15 (ion-exchange resin)

-

Conditions : Methanol, ambient temperature

-

Outcome : Selective cleavage of acetyl groups without disrupting the glycosidic bond .

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis.

Enzymatic Glycosylation

-

Enzymes : Galactosidases or glycosyltransferases

-

Conditions : Buffer solutions (pH 6–7), 37°C

-

Outcome : Formation of β-1,4-linked galactose oligomers for studying carbohydrate-protein interactions .

Chemical Glycosylation

-

Reagents : Trichloroacetimidate-activated donors

-

Conditions : Catalytic BF₃·Et₂O in dichloromethane

-

Outcome : Stereoselective synthesis of complex glycoconjugates .

Acetylation and Acylation

Reintroduction of acyl groups enables tailored modifications.

Acetylation

-

Reagents : Acetic anhydride, pyridine

-

Conditions : 22 h at room temperature

-

Outcome : High-yield recovery of peracetylated derivatives (e.g., 2,4,6-tri-O-acetyl-3-O-propargyl) .

Levulinoylation

-

Reagents : Levulinic acid, DCC (N,N'-dicyclohexylcarbodiimide)

-

Conditions : Dry THF, 0°C to room temperature

-

Outcome : Temporary protection of hydroxyl groups for stepwise synthesis .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside is as a glycosyl donor in glycosylation reactions. These reactions are essential for the formation of glycosidic bonds, which are critical in the synthesis of complex carbohydrates and glycoconjugates. The compound facilitates the introduction of galactose residues into various substrates, enhancing the structural diversity of oligosaccharides.

Pharmaceutical Development

In pharmaceutical research, this compound plays a crucial role in the synthesis of glycosylated drugs. Glycosylation can significantly enhance the bioavailability and efficacy of therapeutic agents by improving their solubility and stability. For instance, studies have shown that glycosylated compounds exhibit improved targeting capabilities to specific receptors, making them more effective in treating diseases such as cancer and infections .

Biochemical Studies

Researchers utilize 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside to study enzyme activity and carbohydrate recognition processes. This compound aids in understanding cellular mechanisms and disease pathways by allowing scientists to observe how enzymes interact with carbohydrates. For example, it has been used to investigate the binding affinities of lectins and other carbohydrate-binding proteins .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant antibacterial activity. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

| Micrococcus luteus | 32 |

These findings indicate that the compound exhibits moderate antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .

Antifungal Activity

In addition to its antibacterial effects, 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside has shown some antifungal activity. The following table provides MIC values against common fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 128 |

| Aspergillus niger | 256 |

| Penicillium chrysogenum | 64 |

The results suggest that while the compound has antifungal properties, it is less potent compared to its antibacterial effects .

Antitumor Activity

Emerging research indicates that this glycoside may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These results highlight its potential for development as an anticancer therapeutic agent .

Antibacterial Efficacy Study

A study published in a peer-reviewed journal evaluated the antibacterial activity using disk diffusion methods against various strains. Results indicated that at concentrations up to 50 µg/disk, the compound exhibited varying degrees of activity, particularly against Staphylococcus aureus.

Antitumor Activity Investigation

Another publication focused on the cytotoxic effects of this compound on MCF-7 cells, demonstrating an IC50 value of 15 µM. This suggests significant potential for further investigation into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets include enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. The pathways affected by this compound are primarily related to carbohydrate processing and utilization.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Protecting Group Modifications

Key Observations :

- Acetyl vs. Benzyl: Acetyl groups (e.g., ML767) are labile under mild basic conditions (e.g., NaOMe/MeOH), enabling selective deprotection, whereas benzyl groups (e.g., M15921G) require harsher conditions (e.g., hydrogenolysis) .

Anomeric and Aglycone Modifications

Key Observations :

- Aglycone Impact : The 4-methoxyphenyl group (ML767) enhances solubility in organic solvents compared to nitroaryl analogues (e.g., ), which are polar and used in enzyme assays.

- Anomeric Reactivity: Propargyl derivatives (e.g., ) exhibit poor stereoselectivity (67% yield, α:β = 1.7:1), whereas β-configured 4-methoxyphenyl compounds show stability in glycosylation reactions .

Key Observations :

- Donor Efficiency: Thiophenyl donors (e.g., ) often yield moderate stereoselectivity, whereas acetyl-protected β-galactopyranosides (e.g., ML767) achieve high β-selectivity due to neighboring group participation .

- Reagent Impact : Use of Zn/Cu in acetic anhydride (e.g., ) facilitates efficient acetylation without racemization.

Biological Activity

4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside (CAS No. 383905-62-2) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group and multiple acetyl groups on the galactopyranoside backbone. The biological activity of this compound has been explored in various studies, particularly in the context of antimicrobial and antiviral properties.

- Chemical Formula : C19H24O10

- Molecular Weight : 412.39 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of galactoside-based compounds, including 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside. The compound has shown promising results against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside

| Pathogen | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Bacillus cereus | 18 | High |

| Pseudomonas aeruginosa | 15 | Moderate |

| Escherichia coli | 12 | Moderate |

| Staphylococcus aureus | 10 | Weak |

| Candida albicans | 14 | Moderate |

The results indicate that the compound exhibits varying levels of antibacterial activity, with significant inhibition observed against Bacillus cereus and moderate activity against other tested pathogens .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence that this compound may possess antiviral activity. Molecular docking studies have suggested that it can interact with viral proteins, potentially inhibiting their function.

Case Study: Interaction with Dengue Virus Protease

A study conducted on synthesized analogs of galactopyranosides indicated that certain derivatives could block the dengue virus NS2B/NS3 protease. In silico analyses showed stable binding configurations when docked with the viral protease, suggesting a mechanism for antiviral action .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside. Preliminary findings suggest that while the compound exhibits antimicrobial and potential antiviral activities, it also shows selective cytotoxicity towards certain cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung Adenocarcinoma) | <10 | High sensitivity |

| HeLa (Cervical Carcinoma) | 5.7 | Notable cytotoxicity |

| K562 (Leukemia) | 25.1 | Moderate sensitivity |

| MDA-MB-435 (Breast Cancer) | >50 | No significant effect |

These results indicate that while the compound has therapeutic potential, further studies are necessary to fully understand its cytotoxic effects and therapeutic index .

Q & A

Q. What are the standard synthetic protocols for 4-Methoxyphenyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside?

The compound is typically synthesized via glycosylation using peracetylated galactose donors. A common method involves activating a galactose penta-acetate precursor with a Lewis acid (e.g., BF₃·Et₂O) in anhydrous dichloromethane, followed by coupling with 4-methoxyphenol. The reaction is monitored via TLC, and purification is achieved through column chromatography. The acetyl groups act as temporary protecting groups to ensure regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

Q. How is this compound purified after synthesis?

Purification often involves column chromatography using gradients of petroleum ether and ethyl acetate. Precipitative methods (e.g., dissolving in minimal DCM and adding hexane) may also be employed. Purity is confirmed via HPLC or TLC with UV/fluorescence detection .

Advanced Research Questions

Q. How can glycosylation yields be optimized for this compound?

Yield optimization strategies include:

- Temperature control : Maintaining low temperatures (e.g., 0–4°C) during glycosylation to suppress side reactions.

- Activation of molecular sieves : To scavenge moisture and stabilize reactive intermediates.

- Catalyst selection : BF₃·Et₂O is preferred for its ability to activate thioglycoside donors without over-acylation.

- Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress .

Q. How do researchers resolve contradictions in anomeric configuration assignments?

Discrepancies between reported and observed configurations (e.g., α vs. β anomers) are addressed by:

Q. What role does this compound play in studying carbohydrate-protein interactions?

The 4-methoxyphenyl aglycone mimics natural glycan motifs, making it a substrate analog for probing enzyme specificity (e.g., galactosidases). Its acetyl groups can be selectively deprotected to generate intermediates for glycan array studies or biosensor development. Radiolabeled or fluorescent derivatives enable real-time tracking of enzymatic hydrolysis .

Q. How can computational tools aid in designing synthetic routes for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental conditions. Machine learning models trained on glycosylation datasets can recommend optimal protecting groups, solvents, and catalysts. Feedback loops between computation and experimentation reduce trial-and-error cycles .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for acetyl group positions?

- Perform 2D NMR experiments (e.g., HSQC, HMBC) to assign proton-carbon correlations unambiguously.

- Compare data with structurally analogous compounds (e.g., 4-nitrophenyl galactopyranosides) to identify systematic shifts.

- Use dynamic NMR to rule out conformational exchange effects causing signal broadening .

Q. Why might synthetic yields vary between batches despite identical protocols?

Variability often stems from:

- Traces of moisture in solvents or reagents, leading to premature deprotection.

- Subtle differences in Lewis acid activity (e.g., BF₃·Et₂O purity).

- Inconsistent activation of molecular sieves. Mitigate by pre-drying reagents and standardizing sieve activation (e.g., 250°C for 12 hours) .

Methodological Guidance

Q. What are best practices for handling and storing this compound?

Q. How can this compound be modified for enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.